molecular formula C6H15NO3S B3033027 6-Amino-1-hexanesulfonic acid CAS No. 72372-71-5

6-Amino-1-hexanesulfonic acid

Cat. No.: B3033027
CAS No.: 72372-71-5
M. Wt: 181.26 g/mol
InChI Key: KIDCLLZBQFQFAZ-UHFFFAOYSA-N
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Description

6-Amino-1-hexanesulfonic acid is an organic compound with the molecular formula C6H15NO3S. It is characterized by the presence of an amino group (-NH2) attached to the sixth carbon of a hexane chain, which also contains a sulfonic acid group (-SO3H) at the first carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-hexanesulfonic acid typically involves the reaction of 6-bromohexane with sodium sulfite, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can result in various substituted hexanesulfonic acids.

Scientific Research Applications

6-Amino-1-hexanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-Amino-1-hexanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The sulfonic acid group can also participate in similar interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

    6-Aminohexanoic acid: Similar in structure but lacks the sulfonic acid group.

    6-Aminocaproic acid: Another similar compound with a different functional group arrangement.

Uniqueness: 6-Amino-1-hexanesulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

6-aminohexane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3S/c7-5-3-1-2-4-6-11(8,9)10/h1-7H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDCLLZBQFQFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCS(=O)(=O)O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467204
Record name 6-amino-1-hexanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72372-71-5
Record name 6-amino-1-hexanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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